bis(2-aminoethyl)-N-nitrosamine

Description

Contextualization within N-Nitrosamine Chemistry

N-nitrosamines are organic compounds characterized by a nitroso group (–N=O) bonded to an amine nitrogen atom. nih.govresearchgate.net Their general chemical structure is R₂N−N=O, where R is typically an alkyl or aryl group. wikipedia.org The chemistry of N-nitrosamines is well-established, particularly their formation, structure, and reactivity. wikipedia.orgnih.gov They are most commonly formed from the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often derived from nitrites in acidic conditions. wikipedia.orgacs.org This process is a significant area of study, as N-nitrosamines can be unintentionally formed in various settings, including industrial processes and even under certain biological conditions. wikipedia.orgnih.gov

The structure of N-nitrosamines is notable for the planar C₂N₂O core, a feature confirmed by X-ray crystallography. wikipedia.org A key characteristic is the restricted rotation around the N-N bond due to significant double bond character, which results from a zwitterionic resonance structure. acs.org This structural feature makes the groups attached to the amine nitrogen magnetically non-equivalent. acs.org

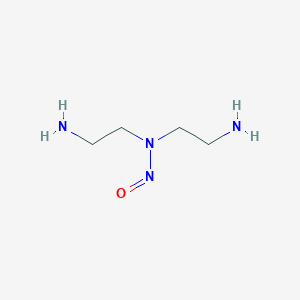

Bis(2-aminoethyl)-N-nitrosamine fits squarely within this chemical class, with a molecular formula of C₄H₁₂N₄O. cymitquimica.com Its structure consists of a central nitrosamine (B1359907) group bonded to two ethylamine (B1201723) substituents, resulting in the systematic name N-(2-aminoethyl)-N-nitroso-1,2-ethanediamine. cymitquimica.com The presence of two primary amine functional groups in addition to the core nitrosamine structure makes it a distinct member of this family. It is recognized as an N-nitroso derivative of a secondary amine that can be present in certain chemical feedstocks, such as Gadobutrol. veeprho.com

Significance of this compound as a Research Subject

The primary significance of this compound in a research context is as a highly characterized reference material. veeprho.com Its use is essential for analytical method development, validation, and quality control in industrial settings, particularly for detecting and quantifying trace nitroso impurities in pharmaceutical products. veeprho.com

While many N-nitrosamines are studied as widespread environmental contaminants found in water, food, and consumer products, the research focus for this compound is more specialized. nih.govtaylorandfrancis.comnih.gov Its importance lies in ensuring the purity and safety of specific manufactured chemical products. For instance, regulatory agencies require strict control of nitrosamine impurities in medicines, and reference standards like this compound are crucial for manufacturers to meet these stringent limits. veeprho.comlgcstandards.com The compound's well-defined properties allow it to be used in the development of sensitive analytical methods needed to detect potential impurities that may arise during synthesis or storage of a final product. acs.orgveeprho.com

Historical Developments in N-Nitrosamine Investigation

The study of N-nitrosamines dates back to the 19th century, with initial descriptions appearing in chemical literature in the 1870s. acs.orglgcstandards.comsci-hub.se However, for many decades, they received relatively little scientific attention. lgcstandards.com This changed dramatically in 1956, when British scientists Peter Magee and John Barnes published a pivotal report on dimethylnitrosamine. wikipedia.orgacs.org Their research demonstrated that this simple N-nitrosamine produced liver tumors in rats, launching a new era of investigation into the biological activities of this chemical class. wikipedia.orgacs.org

Following the findings of Magee and Barnes, subsequent studies confirmed that a large percentage of the N-nitrosamines tested were carcinogenic in a wide variety of animal species. wikipedia.orgnih.gov This led to an explosion of research in the 1970s, identifying the presence of N-nitrosamines in a diverse range of items, including preserved foods, beverages, tobacco products, and personal care items. lgcstandards.com

A more recent chapter in the history of N-nitrosamine investigation began in 2018. The detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) as impurities in batches of widely used blood pressure medications, such as valsartan, triggered global regulatory action. acs.orglgcstandards.com This event led to numerous product recalls and prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to mandate comprehensive reviews of all human medicines for the potential presence of nitrosamine impurities. lgcstandards.comnih.gov This modern focus has reinforced the need for high-purity analytical standards, such as this compound, to ensure product safety. veeprho.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 741659-46-1 |

| Molecular Formula | C₄H₁₂N₄O |

| Molecular Weight | 132.164 g/mol |

| IUPAC Name | N,N-Bis(2-aminoethyl)nitrous amide |

| Synonyms | N-Nitroso-N,N-di(2-aminoethyl)amine, N1-(2-Aminoethyl)-N1-nitroso-1,2-ethanediamine |

| SMILES | O=NN(CCN)CCN |

| InChI Key | IOEJYHQLEUAOLV-UHFFFAOYSA-N |

| Source: cymitquimica.comveeprho.com |

Table 2: Key Milestones in N-Nitrosamine Research

| Year | Milestone | Significance |

| 1870s | First description of N-nitrosamine compounds in chemical literature. acs.orglgcstandards.com | Marks the initial discovery of the chemical class. |

| 1956 | Magee and Barnes report the carcinogenicity of dimethylnitrosamine in rats. wikipedia.orgacs.org | Transformed the scientific community's interest, initiating decades of research into the biological effects of nitrosamines. |

| 1970s | N-nitrosamines are identified in numerous consumer products, including food, beverages, and tobacco. lgcstandards.com | Raised public health awareness and led to investigations of human exposure sources. |

| 2018 | Discovery of NDMA and other nitrosamines in common pharmaceutical drugs like valsartan. acs.orglgcstandards.com | Resulted in widespread drug recalls and new, stringent regulatory requirements for impurity testing in medicines globally. |

| Source: wikipedia.orgacs.orgacs.orglgcstandards.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H12N4O |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N,N-bis(2-aminoethyl)nitrous amide |

InChI |

InChI=1S/C4H12N4O/c5-1-3-8(7-9)4-2-6/h1-6H2 |

InChI Key |

IOEJYHQLEUAOLV-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCN)N=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2 Aminoethyl N Nitrosamine

Direct Synthesis Approaches

The primary route for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. Bis(2-aminoethyl)-N-nitrosamine is structurally derived from diethylenetriamine (B155796), which contains both primary and secondary amine functionalities.

Nitrosation Reactions of Related Amines (e.g., Diethylenetriamine Derivatives)

The most plausible direct synthesis of this compound involves the selective nitrosation of the secondary amine group within the diethylenetriamine backbone. Secondary amines are highly susceptible to nitrosation, readily reacting with nitrosating agents to form stable N-nitrosamines. nih.gov In the case of diethylenetriamine, the central secondary amine is the target for this transformation.

The general reaction is as follows: (H₂NCH₂CH₂)₂NH + HNO₂ → (H₂NCH₂CH₂)₂N-N=O + H₂O

This reaction is typically carried out by treating the amine with a source of the nitrosonium ion (NO⁺).

Influence of Oxidizing Agents (e.g., Oxygen) in Nitrosation Synthesis

The presence of oxidizing agents can influence the formation of nitrosamines. While direct studies on the role of oxygen in the synthesis of this compound are not available, in broader nitrosation chemistry, oxidizing agents can promote the formation of nitrosating species from precursor nitrogen oxides. For instance, the oxidation of nitric oxide (NO) can lead to the formation of dinitrogen trioxide (N₂O₃), a potent nitrosating agent. nih.gov

Role of Specific Nitrosating Species (e.g., Nitric Oxide, Dinitrogen Trioxide)

Various nitrosating species can be employed for the synthesis of N-nitrosamines. The most common laboratory nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.gov Other potent nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov Nitric oxide (NO) itself is generally not a direct nitrosating agent for amines but can be converted to more reactive species in the presence of oxygen or other oxidizing agents. The choice of nitrosating agent can significantly impact the reaction conditions and yield.

Intermediate Compound Derivatization in Synthetic Pathways

While specific derivatization strategies for the synthesis of this compound are not documented, one could envision a pathway where the primary amino groups of diethylenetriamine are first protected. This would ensure the selective nitrosation of the secondary amine. Following the nitrosation step, the protecting groups would be removed to yield the final product. This approach would prevent the formation of undesired byproducts from the reaction of the primary amines.

Mechanistic Insights into Nitrosation Processes in Synthesis

The mechanism of N-nitrosation is a well-studied area of organic chemistry. The reaction typically proceeds via an electrophilic attack of the nitrosonium ion (NO⁺) or a related nitrosating species on the lone pair of electrons of the secondary amine.

Impact of Reaction Conditions (e.g., pH, Temperature, Pressure) on Synthetic Yields

The efficiency of N-nitrosamine synthesis is highly dependent on the reaction conditions.

pH: The pH of the reaction medium is a critical factor. The nitrosation of secondary amines is generally favored in acidic conditions, typically between pH 2.5 and 3.5. nih.gov This is because the acidic environment facilitates the formation of the active nitrosating agent, nitrous acid, from nitrite salts. However, at very low pH values, the amine substrate can become protonated, rendering it unreactive towards the electrophilic nitrosating agent. nih.gov Therefore, a careful balance of pH is necessary to maximize the yield.

Temperature: The rate of nitrosation reactions is temperature-dependent. Generally, higher temperatures can increase the reaction rate. However, for many nitrosamines, elevated temperatures can also lead to degradation. The optimal temperature for the synthesis of this compound would need to be determined empirically to balance reaction speed with product stability.

Pressure: For reactions involving gaseous nitrosating agents like nitric oxide, pressure can influence the concentration of the reactant in the reaction mixture, thereby affecting the reaction rate. However, for most laboratory-scale syntheses using nitrous acid generated in situ, the reaction is typically carried out at atmospheric pressure.

| Parameter | Effect on Nitrosation of Secondary Amines |

| pH | Optimal yield is typically achieved in weakly acidic conditions (pH 2.5-3.5) to balance the formation of the nitrosating agent and the availability of the unprotonated amine. nih.gov |

| Temperature | Increased temperature generally increases the reaction rate, but can also lead to product degradation. |

| Pressure | Primarily relevant for gaseous nitrosating agents, where higher pressure increases reactant concentration. |

Formation and Role of Transient Intermediates (e.g., Drago's Salts)

The mechanism of N-nitrosation proceeds through the formation of transient intermediates. The most fundamental of these is the nitrosonium cation (NO⁺) , which is the primary electrophilic species that attacks the secondary amine in acidic nitrosation reactions. libretexts.org

Beyond the simple nitrosonium ion, more complex and stable intermediates can form under specific conditions. A notable example is the Drago complex . Research has shown that diethylamine, a simple secondary amine, can react with nitric oxide (NO) to form a stable 1:1 complex, often referred to as a Drago salt. nih.gov Spectroscopic data support an ionic structure for this complex. nih.gov This DEA/NO complex is not the final nitrosamine (B1359907) but represents a stable intermediate. It can subsequently be oxidized to form the corresponding N-nitrosamine, N-nitrosodiethylamine (NDEA). nih.gov The oxidation is believed to occur via an acid-catalyzed dissociation of the complex back to the amine and nitric oxide, followed by the autoxidation of NO to a more potent nitrosating agent, such as N₂O₃. nih.gov The formation of such stable complexes demonstrates an alternative pathway for nitrosation, particularly in environments containing nitric oxide.

In the nitrosation of primary amines, the initially formed N-nitroso products are unstable and quickly decompose to form diazonium salts. nih.gov However, for secondary amines like DETA, the resulting N-nitrosamine is significantly more stable because the presence of alkyl groups hinders further reaction to a diazonium species. nih.gov This stability allows for the isolation of compounds like this compound. nih.gov

Formation Pathways of Bis 2 Aminoethyl N Nitrosamine in Complex Chemical Environments

Formation from Amine Degradation Products

The stability of the precursor amine is a critical factor in the potential for nitrosamine (B1359907) formation. Degradation of the parent amine, DETA, through oxidative and thermal pathways can occur in industrial processes, influencing its availability and reactivity towards nitrosating agents.

Oxidative degradation of amines is a complex process that can be initiated by the presence of oxygen, which is often found in flue gases entering carbon capture facilities nih.gov. While specific degradation pathways for DETA are not as extensively documented as for other amines like monoethanolamine (MEA), the general mechanisms involve the abstraction of a hydrogen atom from the nitrogen or adjacent carbon atoms, leading to the formation of various intermediates gassnova.no.

Thermal degradation is a significant concern in processes that involve high temperatures, such as the stripper or regenerator unit in amine-based carbon capture systems bre.com. The degradation of amines like DETA is strongly influenced by temperature and the presence of carbon dioxide (CO2) bre.com. For similar amines, such as diethanolamine (DEA), thermal degradation is minimal up to 400°F but accelerates in the presence of CO2 bre.com.

Studies on diamines suggest that a primary thermal degradation route involves the formation of a carbamate, followed by intermolecular cyclization or nucleophilic attack by a free amine to form urea compounds semanticscholar.org. While DETA is a triamine, similar mechanisms could be involved. High temperatures in reboilers, particularly localized hot spots on heat transfer surfaces, can significantly increase the rate of degradation bre.com. It is recommended to keep the bulk temperature of the amine solution below 260°F and the skin temperature of heating surfaces below 350°F to minimize thermal degradation bre.com.

The formation of bis(2-aminoethyl)-N-nitrosamine occurs through the reaction of its precursor, DETA, with a nitrosating agent. Nitrogen oxides (NOx), which are common constituents of flue gas from combustion processes, are primary sources of these nitrosating agents gassnova.no. The key nitrosating agents derived from NOx include nitrous acid (HNO2), dinitrogen trioxide (N2O3), and dinitrogen tetroxide (N2O4) nih.gov.

The general reaction mechanism involves the nitrosation of the secondary amine group in DETA onyxipca.comnih.gov. The reaction is highly dependent on the pH of the solution. While nitrosation is enhanced at an acidic pH, very low pH can be less reactive due to the protonation of the amine nih.gov. The reaction can proceed as follows:

Secondary amines, such as DETA, are generally the most reactive towards nitrosating agents, readily converting to their corresponding stable nitrosamines nih.goveuropa.eu.

Nitric oxide (NO) itself can react with amines. In fact, DETA is known to react directly with nitric oxide to form a diethylenetriamine (B155796)/nitric oxide (DETA/NO) adduct, which demonstrates the direct reactivity between these species researchgate.netsigmaaldrich.comresearchgate.net.

Burning of DETA can produce toxic and corrosive gases, including nitrogen oxides, which could then serve as nitrosating agents for any unreacted amine inchem.org.

Formation in Industrial and Manufacturing Processes (e.g., Carbon Capture Systems)

Industrial processes that utilize DETA are potential environments for the formation of this compound, especially if nitrosating agents are present. Amine-based carbon capture is a prime example of such a system.

Diethylenetriamine (DETA) is recognized as a promising solvent for post-combustion CO2 capture due to its high CO2 absorption capacity and rapid absorption rate, which is attributed to its three amino groups nih.govacs.org. It has been shown to be more effective for CO2 capture than the benchmark solvent, monoethanolamine (MEA) researchgate.net. DETA is also used in the oil and gas industry for the extraction of acid gases wikipedia.org.

The presence of DETA as the primary chemical in these systems makes it the direct and most significant precursor for the formation of this compound. Any impurities containing a secondary amine structure could also contribute, but the high concentration of the solvent amine itself is the main concern fda.gov.

| Industrial Process | Role of DETA | Potential for Nitrosamine Formation |

|---|---|---|

| Post-Combustion Carbon Capture | CO2 Absorbent Solvent | High, due to exposure to NOx in flue gas. |

| Acid Gas Treating (Oil & Gas) | Solvent for H2S and CO2 removal | Moderate, depending on NOx content in the gas stream. |

| Epoxy Resin Curing Agent | Hardener/Curing Agent | Low, unless contaminated with nitrosating agents. |

| Chemical Synthesis | Solvent and Reactant | Variable, depends on specific reaction conditions and reagents. |

Several process parameters significantly influence the rate and extent of nitrosamine formation in industrial settings. Understanding and controlling these parameters is crucial for mitigating the risk.

Temperature: Higher temperatures, especially in the stripper section of a carbon capture plant, can accelerate both the thermal degradation of DETA and the kinetics of the nitrosation reaction bre.comresearchgate.net.

Concentration of Reactants: The rate of nitrosamine formation is dependent on the concentrations of both the amine (DETA) and the nitrosating agent (e.g., nitrite (B80452), NOx) europa.eu.

CO2 Loading: In carbon capture systems, the amount of CO2 absorbed by the amine solution (CO2 loading) affects the solution's chemistry, including its pH and the speciation of the amine, which can influence degradation and nitrosation rates acs.orgacs.org.

pH/Acidity: The nitrosation of secondary amines is highly pH-dependent. The process is generally favored under acidic conditions where nitrite can form nitrous acid, the primary nitrosating agent fda.govnih.gov.

Presence of Water: Water can play a critical role by solubilizing the amine and nitrite, which promotes their reaction. The presence of water is a key factor in nitrosamine formation in solid drug products and is equally important in aqueous amine systems nih.govpmda.go.jp.

Formation in Complex Mixtures and Environmental Contexts

The formation of this compound in complex chemical environments is a process influenced by a variety of factors, including the presence of precursor molecules, the composition of the reaction medium, and interactions with other chemical species. Understanding these pathways is crucial for predicting and controlling the emergence of this compound in relevant settings.

Generation from Starting Materials and Solvents

The primary precursor for the formation of this compound is the trifunctional primary amine, diethylenetriamine (DETA). This compound contains a secondary amine group that is susceptible to nitrosation. The formation of this compound occurs when DETA reacts with a nitrosating agent.

Nitrosating agents can be introduced into a chemical mixture through various means, including as impurities in starting materials or solvents. nih.gov For instance, nitrites (NO₂⁻) are common nitrosating agents that can form nitrous acid (HNO₂) under acidic conditions. nih.gov The general reaction for the formation of a nitrosamine from a secondary amine and nitrous acid is initiated by the formation of the nitrosonium ion (NO⁺), which is a potent electrophile. libretexts.org

The rate of nitrosation is significantly influenced by the pH of the reaction medium. For most alkylamines, the optimal pH for nitrosation is in the range of 3-4. acs.org At lower pH values, the concentration of the unprotonated, reactive form of the amine decreases, while at higher pH values, the concentration of the active nitrosating species, dinitrogen trioxide (N₂O₃), which forms from nitrous acid, is reduced. acs.org

Solvents can play a dual role in the formation of this compound. They can be a source of nitrosating agent impurities or they can influence the reaction kinetics. For example, the formation of N-nitrosodimethylamine has been observed to be faster in chloroform or mixtures of chloroform and citrate buffer compared to the buffer alone, which may be due to an increase in the concentration of the non-ionized active nitrosating species in the less polar solvent. nih.gov

Table 1: Factors in Starting Materials and Solvents Influencing this compound Formation

| Factor | Description | Influence on Formation |

| Precursor Amine | Diethylenetriamine (DETA) contains a secondary amine group susceptible to nitrosation. | Essential for the formation of the nitrosamine. |

| Nitrosating Agents | Species such as nitrites (NO₂⁻) and nitrous acid (HNO₂) that can donate a nitroso group (NO). | Required for the nitrosation reaction to occur. nih.gov |

| pH of the Medium | The acidity or basicity of the solvent or reaction mixture. | Optimal formation for most alkylamines occurs at pH 3-4. acs.org |

| Solvent Polarity | The polarity of the solvent can affect the concentration and reactivity of the nitrosating species. | Non-aqueous or less polar solvents may enhance the rate of nitrosation. nih.gov |

| Impurities | Trace amounts of nitrites or other nitrosating agents in starting materials or solvents. | Can be an unintentional source for nitrosamine formation. nih.gov |

Interactions with Other Chemical Species

The formation of this compound can be significantly influenced by the presence of other chemical species that can either catalyze or inhibit the nitrosation reaction.

Catalysis of Nitrosation

Certain chemical species can accelerate the rate of nitrosamine formation. Carbonyl compounds, particularly formaldehyde, have been shown to catalyze the nitrosation of secondary amines, especially at neutral to basic pH. nih.govnih.gov The catalytic mechanism involves the formation of an iminium ion as an intermediate, which is more reactive towards nitrosating agents. nih.govmtu.edu This catalytic pathway can be significant in environments where both formaldehyde and secondary amines are present. nih.govresearchgate.net

Some studies have also indicated that certain metal ions can influence the formation of nitrosamines, although the specific effects can vary depending on the metal and the reaction conditions. For instance, the presence of Fe²⁺ has been noted to affect the degradation of diethylenetriamine derivatives under certain conditions, which could indirectly influence its availability for nitrosation. researchgate.net Theoretical studies have also suggested that heavy metal complexes may catalyze the formation of N-nitrosodimethylamine. epa.gov

Inhibition of Nitrosation

Conversely, a number of compounds can inhibit the formation of nitrosamines by scavenging nitrosating agents. Antioxidants are a prominent class of inhibitors. Ascorbic acid (Vitamin C) and its salt, sodium ascorbate, are highly effective at inhibiting nitrosation by rapidly reducing nitrosating species to nitric oxide (NO), which is less reactive towards amines. researchgate.netnih.govdsm-firmenich.compharmaexcipients.com Similarly, α-tocopherol (Vitamin E) and other phenolic antioxidants like caffeic acid and ferulic acid have demonstrated significant inhibitory effects on nitrosamine formation. researchgate.netpharmaexcipients.com

The effectiveness of these inhibitors is dependent on their concentration and the reaction conditions. Studies have shown that spiking formulations with these inhibitors can lead to a significant reduction in nitrosamine levels. dsm-firmenich.compharmaexcipients.com

Table 2: Influence of Other Chemical Species on the Formation of this compound

| Chemical Species | Role | Mechanism of Action |

| Formaldehyde | Catalyst | Forms a more reactive iminium ion intermediate with the secondary amine, which is then nitrosated. This is particularly effective at neutral to high pH. nih.govnih.govnih.govmtu.edu |

| Acetaldehyde | Catalyst | Shows a slight enhancement effect on N-nitrosamine formation. mtu.edu |

| Metal Ions (e.g., Fe²⁺) | Potential Catalyst | Can influence the degradation of the precursor amine or potentially form catalytic complexes. researchgate.net |

| Ascorbic Acid (Vitamin C) | Inhibitor | Acts as an antioxidant, rapidly reducing nitrosating agents to the less reactive nitric oxide (NO). researchgate.netnih.govdsm-firmenich.compharmaexcipients.com |

| α-Tocopherol (Vitamin E) | Inhibitor | Functions as an antioxidant to scavenge nitrosating agents. researchgate.netpharmaexcipients.com |

| Phenolic Compounds (e.g., Caffeic Acid, Ferulic Acid) | Inhibitors | Act as antioxidants to block the nitrosation reaction. pharmaexcipients.com |

| Amino Acids (e.g., Glycine, Lysine, Histidine) | Potential Inhibitors | Have shown potential to inhibit nitrosamine formation in solution. pharmaexcipients.com |

Advanced Analytical Methodologies for Characterization and Detection of Bis 2 Aminoethyl N Nitrosamine

Chromatographic Separation Techniques

Chromatography is the cornerstone of nitrosamine (B1359907) analysis, providing the necessary separation of target analytes from complex sample matrices prior to detection. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the specific nitrosamine.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. For GC analysis, samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. However, the applicability of GC for bis(2-aminoethyl)-N-nitrosamine may be limited by its polarity and potential for thermal degradation in the heated GC injection port.

To overcome challenges with non-specific detectors, specialized systems are employed to ensure high selectivity for nitrosamines:

Thermal Energy Analyzer (TEA) : The TEA detector is highly specific for the nitroso functional group. It works by thermally cleaving the N-NO bond, releasing a nitric oxide (NO) radical, which then reacts with ozone to produce chemiluminescence, a signal that is detected and quantified. This detector offers exceptional selectivity, minimizing interference from the sample matrix.

Nitrogen-Phosphorus Detector (NPD) : An NPD is another selective detector used in GC that shows an enhanced response to compounds containing nitrogen or phosphorus. While not as specific as the TEA for the nitroso group, it provides greater sensitivity for nitrogen-containing compounds compared to a standard Flame Ionization Detector (FID).

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental insights into the molecular structure of a compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, NMR analysis is complicated by the chemical nature of the N-nitroso group. The nitrogen-nitrogen bond (N-N) exhibits significant double-bond character due to resonance, which restricts free rotation. acanthusresearch.comnih.gov In asymmetrical nitrosamines, this restricted rotation leads to the existence of two distinct and stable rotational isomers, often referred to as E/Z isomers or rotamers. acanthusresearch.comnih.gov Consequently, an NMR spectrum of a single nitrosamine compound may display two separate sets of signals, one for each isomer. acanthusresearch.comnih.gov

The structural elucidation of this compound would involve analyzing the chemical shifts (δ), signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra. The presence of two aminoethyl groups makes the molecule symmetrical with respect to the N-nitrosoamine nitrogen, which might simplify the spectrum compared to other asymmetrical nitrosamines. However, the magnetic environments of the methylene (-CH₂-) groups can still be influenced by the orientation of the nitroso group, potentially leading to distinct signals.

Table 1: Expected NMR Spectroscopic Data for this compound This table presents hypothetical, representative data based on the principles of NMR spectroscopy for N-nitrosamines. Actual chemical shifts may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Notes |

| ¹H | -CH₂-N(NO)- | 3.5 - 4.2 | Triplet | Protons on the carbon adjacent to the nitrosamine nitrogen. The chemical shift is influenced by the electron-withdrawing nitroso group. |

| ¹H | -CH₂-NH₂ | 2.8 - 3.2 | Triplet | Protons on the carbon adjacent to the primary amine group. |

| ¹H | -NH₂ | 1.0 - 2.5 | Broad Singlet | Chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ¹³C | -CH₂-N(NO)- | 45 - 55 | - | Carbon atom directly attached to the nitrosamine nitrogen. |

| ¹³C | -CH₂-NH₂ | 38 - 48 | - | Carbon atom directly attached to the primary amine nitrogen. |

Variable temperature (VT) NMR experiments can be employed to study the dynamics of the rotational isomerism. nih.gov By increasing the temperature, the rate of rotation around the N-N bond can be increased, potentially causing the two sets of signals to coalesce, providing further evidence of the isomeric structures. nih.gov

Method Development and Validation for Analytical Research

Developing and validating analytical methods for trace-level quantification of nitrosamines is a significant challenge due to the low detection limits required by regulatory bodies. researchgate.netijpsjournal.com The focus is on creating methods that are not only sensitive but also highly selective and robust.

Achieving high sensitivity is crucial for detecting nitrosamines at trace levels, while high selectivity is necessary to differentiate the target analyte from other components in a complex mixture, thereby preventing false-positive results. madeinbritain.orgthermofisher.com

Several advanced analytical techniques are employed for this purpose:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and powerful technique for nitrosamine analysis due to its exceptional sensitivity and selectivity. researchgate.netyoutube.com By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively detect a specific precursor-to-product ion transition, which is unique to the target analyte, thus minimizing background interference. aurigeneservices.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is particularly suitable for volatile nitrosamines. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection of tandem mass spectrometry. ijpsjournal.comnih.gov

Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The Thermal Energy Analyzer (TEA) is a detector that is highly specific for nitroso-containing compounds. madeinbritain.org This specificity makes GC-TEA an excellent technique for achieving high selectivity with minimal background interference, even in complex matrices. madeinbritain.orgellutia.com

Table 2: Methodologies for High Sensitivity and Selectivity

| Technique | Principle of Selectivity | Advantages |

| LC-MS/MS | Unique mass-to-charge (m/z) ratio and specific fragmentation patterns (MRM). | High sensitivity and specificity; suitable for a wide range of nitrosamines. researchgate.netyoutube.com |

| GC-MS/MS | Chromatographic separation combined with specific mass fragmentation. | Excellent for volatile compounds; provides structural information. ijpsjournal.comnih.gov |

| GC-TEA | Chemiluminescence detection specific to the NO group released from nitrosamines. | Extremely high selectivity for nitrosamines; reduces matrix interference. madeinbritain.orgellutia.com |

Considerations for Matrix Effects and Sample Preparation

The "matrix" refers to all the components of a sample other than the analyte of interest. In pharmaceutical analysis, the matrix can include the active pharmaceutical ingredient (API), excipients, and other impurities. These components can interfere with the analysis, particularly in LC-MS/MS, causing a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and compromise the accuracy and precision of the results. sepscience.comusp.orgyoutube.com

Mitigating matrix effects requires careful optimization of the sample preparation process. thermofisher.com The goal is to remove interfering components while efficiently extracting and concentrating the target analyte.

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb either the analyte or the interfering components, allowing for their separation. SPE is effective for cleaning up complex samples and concentrating the analyte. usp.org

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. It is a classic and effective method for sample cleanup.

Dilution: A simple approach, often called "dilute-and-shoot," involves diluting the sample to reduce the concentration of matrix components. This can be effective if the analytical method is sensitive enough to detect the analyte at the resulting lower concentration.

Table 3: Sample Preparation Techniques to Mitigate Matrix Effects

| Technique | Description | Primary Application |

| Solid-Phase Extraction (SPE) | Uses a solid cartridge to selectively retain the analyte or interferences. | Effective for complex matrices like drug products and biological fluids. usp.org |

| Liquid-Liquid Extraction (LLE) | Partitions the analyte between two immiscible liquid phases. | General-purpose cleanup for various sample types. |

| Sample Dilution | Reduces the concentration of all sample components, including interfering substances. | Used when matrix effects are moderate and analytical sensitivity is high. |

Furthermore, the use of isotopically labeled internal standards is a highly effective strategy to compensate for matrix effects and variations in extraction efficiency. youtube.comusp.org

Analytical reference standards are highly purified and well-characterized materials that are essential for the accuracy and validity of analytical results. propharmagroup.com For the analysis of this compound, a certified reference standard of this specific compound is required. veeprho.comdrjcrbio.compharmaffiliates.com

Reference standards serve several critical functions in analytical method development and routine testing:

Identification: The retention time and mass spectrum of the analyte in a sample are compared to that of the reference standard to confirm its identity.

Quantification: Reference standards are used to prepare calibration curves, which are necessary to determine the exact concentration of the analyte in a sample.

Method Validation: They are used to assess key validation parameters, including accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).

Quality Control (QC): QC samples, prepared from the reference standard, are analyzed alongside test samples to ensure the analytical system is performing correctly. veeprho.com

The availability of a reliable reference standard for this compound is a prerequisite for developing any quantitative analytical method intended for regulatory submission or quality control purposes. propharmagroup.comveeprho.com

Emerging Research Areas and Future Perspectives in Bis 2 Aminoethyl N Nitrosamine Research

Development of Novel Synthetic Routes with Reduced Byproducts

The traditional synthesis of N-nitrosamines involves the reaction of secondary amines with a nitrosating agent, such as nitrous acid, under acidic conditions. cardiff.ac.uksci-hub.se This method, while effective, can lead to the formation of various byproducts and often requires harsh reaction conditions. cardiff.ac.uk For bis(2-aminoethyl)-N-nitrosamine, the precursor would be bis(2-aminoethyl)amine, a secondary amine. The nitrosation of this precursor would follow the general mechanism of reacting with a nitrosonium ion carrier. nih.gov However, the focus of modern synthetic chemistry is shifting towards greener and more efficient methods that minimize waste and improve safety.

In this context, non-conventional synthetic methodologies are emerging as promising alternatives. cardiff.ac.uk Electrochemical synthesis, for example, offers a way to generate N-nitrosamines from their corresponding secondary amines using agents like sodium nitrite (B80452) in a continuous-flow system, which avoids the need for strong acids and other toxic reagents. cardiff.ac.uk This method has been successfully applied to a range of secondary amines and could be adapted for the synthesis of this compound. cardiff.ac.ukcardiff.ac.uk Another innovative approach is photochemical synthesis, which utilizes light to induce the nitrosation reaction. cymitquimica.com The photochemical cleavage of the N-N bond in nitrosamines is a known process, and understanding the reverse reaction could lead to controlled synthetic methods. syngeneintl.com These novel routes have the potential to offer higher selectivity and milder reaction conditions, thereby reducing the formation of unwanted byproducts. While studies on the synthesis of derivatives of bis(2-aminoethyl)amine have been conducted, focusing on creating thiourea (B124793) derivatives for biological evaluation, the direct application of these novel nitrosation techniques to bis(2-aminoethyl)amine to produce this compound with high purity is a key area for future research. envirotech-online.comnih.gov

In-situ Monitoring and Real-time Analysis of Formation and Degradation Processes

Effective control of this compound requires sensitive and rapid analytical methods to monitor its formation and degradation in various matrices. Traditional methods for nitrosamine (B1359907) analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are well-established and provide high sensitivity and selectivity. edqm.eumdpi.compmda.go.jp However, these methods often require extensive sample preparation and are not always suitable for real-time monitoring. veeprho.com

An emerging technique that shows great promise for the in-situ and real-time analysis of nitrosamines is Direct Analysis in Real Time Mass Spectrometry (DART-MS). veeprho.com DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no preparation. nih.govveeprho.comdntb.gov.ua This technique has been successfully applied to the rapid screening and quantification of various N-nitrosamines in medicines. veeprho.com Its high-throughput capability and simplicity make it an attractive alternative to conventional methods. sci-hub.seveeprho.com The application of DART-MS for the real-time monitoring of the formation and degradation of this compound in industrial processes or environmental samples could provide valuable kinetic data and a better understanding of its stability and reactivity. While the specific application of DART-MS to this compound has not been extensively reported, its success with other nitrosamines suggests it is a viable and important area for future investigation. sci-hub.seveeprho.com

Advanced Remediation and Abatement Strategies for Environmental Matrices

The potential for environmental contamination with nitrosamines necessitates the development of effective remediation strategies. core.ac.ukresearchgate.net Research into the removal of NDMA from water provides a strong foundation for developing methods for other nitrosamines, including this compound. Advanced oxidation processes (AOPs) are a class of technologies that have shown significant efficiency in degrading nitrosamines. nih.govnih.gov These processes, which include ozonation, UV/H2O2, and Fenton reactions, rely on the generation of highly reactive hydroxyl radicals that can break down the nitrosamine structure. nih.govnih.gov The rate of hydroxyl radical oxidation has been shown to correlate with the size of the nitrosamine, suggesting that this could be an effective method for the degradation of this compound. nih.govcapes.gov.br

Another promising approach is bioremediation, which utilizes microorganisms to degrade contaminants. core.ac.uknih.gov Specific bacterial strains, such as Rhodococcus ruber, have been shown to be capable of biodegrading NDMA. nih.gov The proposed pathway involves a denitrosation reaction, which could be applicable to other nitrosamines. nih.gov Investigating the potential for microbial degradation of this compound and identifying the responsible microorganisms and enzymatic pathways is a critical area for future research. Additionally, catalytic reduction using non-precious metal catalysts, such as porous nickel, has been shown to rapidly reduce NDMA in water. nih.gov The weak dependence of this method on the nitrosamine structure suggests it could be a broadly applicable and cost-effective remediation technology. nih.gov

Integration of Multi-Disciplinary Approaches in Mechanistic Studies

A thorough understanding of the risks associated with this compound requires a multi-disciplinary approach that integrates knowledge from chemistry, toxicology, and analytical sciences. syngeneintl.compropharmagroup.com The formation pathways, reactivity, and toxicological profile of this compound are complex and cannot be fully understood from a single perspective. The risk assessment of nitrosamine impurities in pharmaceuticals is a prime example of a multi-disciplinary effort, involving experts in formulation, quality assurance, and regulatory affairs to manage and mitigate risks. propharmagroup.comzamann-pharma.comcambrex.com

Mechanistic studies into the formation of nitrosamines in complex systems, such as the in-situ formation of nitrosamine drug substance-related impurities in glycopeptides, have benefited from the use of advanced analytical techniques like high-resolution mass spectrometry (LC-HRMS) to elucidate molecular mechanisms and pathways. rsc.org A similar integrated approach should be applied to this compound. This would involve:

Synthetic Chemistry: To develop controlled methods for its synthesis and to study its reactivity. cardiff.ac.uk

Analytical Chemistry: To develop sensitive methods for its detection and quantification in various matrices. pmda.go.jpdntb.gov.ua

Toxicology: To assess its carcinogenic potential through in vitro and in vivo studies, supported by mechanistic investigations. nih.gov

Computational Chemistry: To model its properties and predict its behavior and toxicity. nih.gov

By combining these disciplines, a comprehensive risk profile for this compound can be developed, which is essential for informed regulatory decisions and the development of effective control strategies.

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern toxicology for predicting the potential hazards of chemicals, including N-nitrosamines. nih.govusp.org Given the time and resources required for traditional toxicological testing, in silico methods offer a rapid and cost-effective way to prioritize compounds for further investigation and to fill data gaps. nih.gov For N-nitrosamines, computational approaches are particularly valuable for predicting their carcinogenic potency. nih.govusp.org

One of the key advancements in this area is the use of quantum mechanics (QM) to model the bioactivation of nitrosamines. nih.gov The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can damage DNA. nih.gov QM calculations can model this activation process and provide insights into the reactivity and, consequently, the carcinogenic potential of a given nitrosamine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For nitrosamines, QSAR models have been developed to predict their carcinogenic potency (logTD50 values) based on a set of quantum mechanical and classical descriptors. nih.gov These models can be used to assess the risk of unstudied nitrosamines like this compound by comparing their structural and electronic features to those of well-characterized nitrosamines. nih.gov The integration of these predictive models into the risk assessment framework for this compound will be crucial for making informed decisions in the absence of extensive experimental data. usp.org

Compound Names Mentioned in the Article

| Compound Name | CAS Number |

| This compound | 741659-46-1 |

| Bis(2-aminoethyl)amine | 111-41-1 |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 |

| Nitrous Acid | 7782-77-6 |

| Sodium Nitrite | 7632-00-0 |

| N-nitrosodiethylamine (NDEA) | 55-18-5 |

| N-nitrosodi-n-propylamine (NDPA) | 621-64-7 |

| N-nitrosopyrrolidine (NPyr) | 930-55-2 |

| N-nitrosopiperidine (NPip) | 100-75-4 |

| N-nitrosodi-n-butylamine (NDBA) | 924-16-3 |

| N-nitrosomethylethylamine (NMEA) | 10595-95-6 |

Q & A

Q. What experimental factors influence the formation of bis(2-aminoethyl)-N-nitrosamine in amine-based systems?

The formation of this compound depends on amine structure (primary, secondary, or tertiary), pH, temperature, and the presence of nitrosating agents (e.g., NOx or nitrite). Secondary and tertiary amines generally exhibit higher nitrosation rates than primary amines under absorber-like conditions (20–50°C), while primary amines require elevated temperatures (e.g., desorber units at 80–120°C) for significant nitrosamine formation . Experimental designs should control for nitrite contamination and employ analytical methods (e.g., sulfamic acid pretreatment) to avoid artifactual nitrosamine generation during sample storage or analysis .

Q. How can researchers detect and quantify this compound in complex matrices?

The Total N-Nitrosamine (TONO) assay, optimized via acidic tri-iodide reduction followed by chemiluminescent detection, is recommended. Key steps include:

- Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) with a 1,000-fold concentration factor to achieve detection limits of ~62 pM.

- Interference mitigation : Use sulfamic acid to eliminate nitrite and S-nitrosothiol interference.

- Validation : Spike recovery tests (37–75% recovery range) and comparison with NDMA standards to account for extraction efficiency variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitrosamine formation rates across studies?

Discrepancies often arise from differences in:

- Amine reactivity : Secondary amines (e.g., piperazine) form nitrosamines 10× faster than primary amines (e.g., monoethanolamine) under similar NOx exposure .

- Analytical scope : Studies focusing solely on NDMA may miss uncharacterized nitrosamines, which can constitute >80% of total nitrosamines in systems like CO2 capture washwaters .

- pH and temperature : Nitrosation kinetics slow dramatically under neutral/basic conditions, requiring controlled reactor environments to replicate real-world scenarios . Methodological recommendation : Combine targeted LC-MS/MS for specific nitrosamines with TONO assays for total nitrosamine quantification .

Q. What strategies mitigate artifactual nitrosamine formation during analytical procedures?

Artifacts arise from reactions between residual amines and nitrosating agents during analysis. Key strategies include:

- Sample acidification : Adjust to pH 2 with sulfamic acid to destroy nitrite without promoting nitrosation .

- Solvent selection : Avoid reflux conditions (e.g., ethyl acetate extraction) that may facilitate nitrosation at high nitrite concentrations .

- Chromatographic validation : Use GC-MS with confirmatory columns to distinguish true nitrosamines from co-eluting impurities .

Q. How do structural modifications of bis(2-aminoethyl)amine derivatives affect nitrosamine stability and toxicity?

Bis(2-aminoethyl)amine derivatives (e.g., cyclic diamines or amino acids) exhibit varied nitrosation potential:

- Lipophilicity : Derivatives with higher logP values (e.g., alkyl-substituted variants) may accumulate in organic phases, altering reaction kinetics .

- Decarboxylation : Amino acids like sarcosine degrade under thermal stress, forming NDMA as a secondary product . Experimental design : Synthesize derivatives with controlled steric/electronic properties, characterize via X-ray crystallography, and assess nitrosation rates under simulated industrial conditions (e.g., CO2 capture absorber/desorber units) .

Data Interpretation and Contradiction Analysis

Q. Why do some studies report negligible nitrosamine formation in primary amine systems, while others detect significant levels?

Primary amines (e.g., monoethanolamine) require specific conditions for nitrosation:

- High-temperature reactors : Pressure-cooker treatments (120°C) enable nitrosation via nitrite-amine reactions, unlike low-temperature absorbers .

- Co-solvent effects : Presence of aldehydes or NO2 in flue gas can catalyze nitrosation pathways absent in purified lab systems . Recommendation : Replicate industrial conditions (e.g., NOx concentrations, solvent degradation byproducts) to validate formation mechanisms .

Synthesis and Characterization

Q. What methodologies are effective for synthesizing and characterizing this compound derivatives?

- Synthesis : React bis(2-aminoethyl)amine with nitrosating agents (e.g., NaNO2 under acidic conditions) in inert atmospheres to prevent oxidation.

- Characterization :

- X-ray diffraction : Resolve crystal structures to confirm stereochemistry .

- Chromatographic purity : Use HPLC-UV/Vis with ion-pair reagents (e.g., heptafluorobutyric acid) to separate polar derivatives .

- Stability testing : Monitor decomposition under UV light or elevated temperatures to assess storage conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.